molecular formula C9H7ClN2O B3042210 2-Chloro-4-cyanoacetanilide CAS No. 53312-88-2

2-Chloro-4-cyanoacetanilide

Cat. No.: B3042210
CAS No.: 53312-88-2
M. Wt: 194.62 g/mol
InChI Key: OJAJMEGPAYWVFS-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanoacetanilide is an organic compound with the molecular formula C9H7ClN2O. It is a derivative of acetanilide, where the acetamide group is substituted with a cyano group and a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyanoacetanilide typically involves the cyanoacetylation of 4-chloroaniline. One common method is the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds as follows:

4-Chloroaniline+Ethyl cyanoacetateThis compound+Ethanol\text{4-Chloroaniline} + \text{Ethyl cyanoacetate} \rightarrow \text{this compound} + \text{Ethanol} 4-Chloroaniline+Ethyl cyanoacetate→this compound+Ethanol

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyanoacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chloroaniline and cyanoacetic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Bases like sodium ethoxide or potassium carbonate.

    Solvents: Ethanol, methanol, or dimethylformamide (DMF).

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Heterocyclic Compounds: Condensation reactions can lead to the formation of heterocyclic compounds, such as pyridines or pyrazoles.

Scientific Research Applications

2-Chloro-4-cyanoacetanilide has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.

    Material Science: The compound is used in the development of dyes and pigments.

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.

    Agriculture: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetanilide: Similar structure but lacks the cyano group.

    2-Cyanoacetanilide: Similar structure but lacks the chlorine atom.

    4-Chloro-2-cyanoacetophenone: Contains a ketone group instead of an amide group.

Uniqueness

2-Chloro-4-cyanoacetanilide is unique due to the presence of both the cyano group and the chlorine atom, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

2-Chloro-4-cyanoacetanilide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, also known as a cyanoacetanilide derivative, features a chloro group and a cyano group attached to an acetanilide structure. The compound can be represented as follows:

Chemical Formula C9H8ClN3O\text{Chemical Formula C}_9\text{H}_8\text{ClN}_3\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate aniline derivative followed by cyanoacetylation. Various methods have been reported in literature for the efficient synthesis of this compound, often focusing on optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, a study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays. The minimum inhibitory concentration (MIC) values were determined for multiple pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of key signaling proteins involved in cell survival .

Case Studies

  • Antimicrobial Evaluation : A study conducted on synthesized derivatives of cyanoacetanilides reported that compounds similar to this compound exhibited enhanced antimicrobial properties compared to traditional antibiotics. The study emphasized structure-activity relationships that could guide future drug development .
  • Anticancer Mechanism : Research focusing on the anticancer effects of this compound revealed that it effectively inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction .

Properties

IUPAC Name

N-(2-chloro-4-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAJMEGPAYWVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous solution (200 ml) of calcium hypochlorite (21 g) was added to a solution of p-cyanoacetanilide (12.5 g) in ethanol (27 ml), acetic acid (27 ml), and water (27 ml). The mixture was stirred for 4 days and extracted with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated to give a powder of 2'-chloro-4'-cyanoacetanilide (12.5 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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